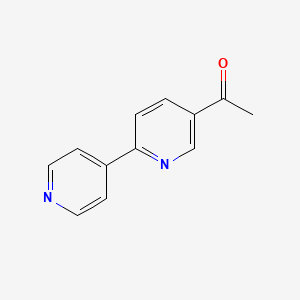

1-(2,4'-Bipyridin-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-pyridin-4-ylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9(15)11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINBUIUMBFOZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 2,4 Bipyridin 5 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 1-(2,4'-Bipyridin-5-yl)ethanone, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons on the two pyridine (B92270) rings and the acetyl group. The aromatic region would be particularly complex due to the coupling between adjacent protons. Based on analogous structures like 2-acetylpyridine (B122185) and 4,4'-bipyridine (B149096), the approximate chemical shifts can be predicted. Protons on the pyridine ring bearing the acetyl group are likely to be shifted downfield due to the electron-withdrawing nature of the carbonyl group. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to have a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The spectrum would also show distinct signals for each of the carbon atoms in the two pyridine rings. The chemical shifts of these carbons would be influenced by the nitrogen atoms and the substituent groups.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on data from analogous compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl (CH₃) | 2.5 - 2.7 (s, 3H) | 25 - 30 |

| Carbonyl (C=O) | - | 190 - 200 |

| Pyridine Ring A (substituted) | 7.5 - 9.0 (m) | 120 - 155 |

| Pyridine Ring B | 7.5 - 8.8 (m) | 120 - 150 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity between the two pyridine rings and the acetyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent of these would be the strong absorption band due to the C=O (carbonyl) stretching vibration of the ketone group, typically appearing in the region of 1680-1700 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the carbonyl group.

Other significant absorptions would include:

C=N and C=C stretching vibrations from the pyridine rings, expected in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations of the aromatic rings, typically observed above 3000 cm⁻¹.

C-H stretching vibrations of the methyl group, appearing in the 2850-3000 cm⁻¹ range.

C-H bending vibrations (in-plane and out-of-plane) of the pyridine rings, which provide information about the substitution pattern, are expected in the 600-900 cm⁻¹ region.

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| C=N/C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio, HRMS can confirm the molecular formula of this compound, which is C₁₂H₁₀N₂O.

The calculated exact mass of this compound is 198.0793 g/mol . An experimental HRMS measurement would be expected to yield a value that matches this to within a few parts per million (ppm), providing strong evidence for the compound's identity. In addition to the molecular ion peak, the mass spectrum would also show fragmentation patterns that can offer further structural information. Common fragmentation pathways might involve the loss of the acetyl group or cleavage of the bond between the two pyridine rings.

X-ray Crystallography of this compound and its Crystalline Forms

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.

This analysis would unequivocally confirm the connectivity of the atoms and reveal the solid-state conformation of the molecule. Key structural features of interest would be the dihedral angle between the two pyridine rings, which is a measure of the twist between them, and the orientation of the acetyl group relative to the pyridine ring it is attached to.

Conformational Analysis and Isomerism of this compound

The presence of a single bond connecting the two pyridine rings in this compound allows for rotational isomerism, also known as conformational isomerism. The different spatial arrangements of the rings relative to each other are termed conformers. The two main conformers would be a planar or near-planar arrangement and a non-planar, twisted arrangement.

The degree of twist around the C-C bond is determined by a balance of two opposing factors:

Steric Hindrance: Repulsion between the ortho-hydrogens on the two rings, which favors a twisted conformation.

π-Conjugation: The desire to maintain overlap between the π-systems of the two rings, which favors a planar conformation.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and predict the most stable geometry in the gas phase or in solution. Experimental techniques like variable-temperature NMR can also provide insights into the conformational dynamics of the molecule in solution. The existence of different stable conformers can have a significant impact on the compound's physical and chemical properties. researchgate.net

Computational Chemistry and Theoretical Studies of 1 2,4 Bipyridin 5 Yl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of molecules like 1-(2,4'-Bipyridin-5-yl)ethanone. DFT methods provide a good balance between computational cost and accuracy for determining optimized geometries, electronic properties, and vibrational frequencies.

By applying DFT, one can determine the ground-state geometry of this compound, including bond lengths, bond angles, and the crucial dihedral angle between the two pyridine (B92270) rings. For instance, in a study of a copper(II) complex with a bipyridyl-N-heterocyclic carbene macrocycle, DFT calculations revealed a dihedral angle of 13.7° between the two ligand planes (Cu–C2 and Cu–N2), deviating from an ideal square planar geometry. acs.org Similar calculations for this compound would elucidate the preferred orientation of its pyridyl rings, which is critical for its coordination behavior and intermolecular interactions.

Furthermore, DFT is used to calculate key electronic properties that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. acs.org A smaller gap suggests higher reactivity. For example, in a study of pi-conjugated pyridine-based tetrathiafulvalene (B1198394) derivatives, DFT calculations were employed to understand their electronic structure and properties. nih.gov For this compound, the distribution of HOMO and LUMO across the molecule would pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively. The acetyl group, being electron-withdrawing, is expected to influence the electron density distribution across the bipyridine framework significantly.

Time-dependent DFT (TD-DFT) is an extension used to calculate vertical excitation energies, which correspond to the absorption bands in UV-Visible spectra. acs.org This allows for a theoretical prediction of the electronic spectrum, aiding in the interpretation of experimental data.

Table 1: Representative DFT-Calculated Properties for a Bipyridine Derivative

| Property | Calculated Value | Significance |

| Dihedral Angle (Py-Py) | 13.7° | Indicates the twist between the two pyridine rings. acs.org |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 eV | Indicates chemical reactivity and kinetic stability. acs.org |

Note: The data in this table is illustrative and based on findings for analogous bipyridine systems. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space and flexibility of molecules over time. youtube.com For a molecule like this compound, which possesses a rotatable bond between the two pyridine rings and a flexible acetyl group, MD simulations can provide a detailed picture of its dynamic behavior in different environments (e.g., in vacuum or in a solvent).

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. youtube.com The potential energy of the system is described by a force field, which is a set of empirical energy functions. By simulating the trajectory of the molecule over a period of time (from picoseconds to microseconds), one can analyze its conformational landscape.

For this compound, a key aspect to investigate would be the rotational barrier around the C-C bond connecting the two pyridine rings. The simulation would reveal the distribution of the dihedral angle between the rings, showing the most populated (lowest energy) conformations and the energy barriers to interconversion. This is crucial for understanding how the molecule might adapt its shape upon binding to a metal center or interacting with other molecules in a crystal lattice. Similarly, the orientation of the acetyl group relative to its attached pyridine ring can be explored.

While direct MD simulation data for this compound is not present in the searched literature, the methodology is standard. For instance, MD simulations are extensively used to study the dynamics of much larger systems like proteins, often in complex with small molecule ligands, to understand binding mechanisms and induced conformational changes. nih.gov The same principles apply to the study of the conformational flexibility of a single small molecule.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational methods are widely used to predict and validate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts can then be compared with experimental data to confirm the structural assignment. Machine learning approaches are also emerging as powerful tools for the accurate prediction of ¹H NMR chemical shifts for small molecules. mdpi.com

Table 2: Representative Experimental and Calculated ¹³C NMR Chemical Shifts for a Ru(II) Complex Containing a Bipyridine Ligand

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2/C5 | 137.3 / 136.1 | - |

| C8/C19 | 136.0 / 135.6 | - |

| C11/C16 | 134.3 / 134.1 | - |

| C22 | 124.2 | - |

| C3/C4 | 122.2 / 114.2 | - |

Source: Adapted from a study on Ru(II) polypyridyl complexes. nih.gov This data illustrates the type of correlation between experimental and calculated NMR data that can be achieved. Specific calculations would be needed for this compound.

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the absorption bands in the IR spectrum. A key vibration to identify would be the C=O stretching frequency of the acetyl group, which is expected to be a strong band in the region of 1680-1700 cm⁻¹. Comparing the calculated and experimental IR spectra can help in assigning the observed vibrational modes to specific molecular motions.

Theoretical Analysis of Reaction Mechanisms and Energetics Associated with this compound

Theoretical calculations are instrumental in elucidating the mechanisms and energetics of chemical reactions. For the synthesis of this compound, which is typically achieved through cross-coupling reactions, computational methods can provide a detailed understanding of the reaction pathway.

A common synthetic route to unsymmetrical bipyridines is the Suzuki coupling reaction. mdpi.com DFT calculations can be used to model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of the rate-determining step and provides insights into how the catalyst, substrates, and reaction conditions influence the reaction efficiency and yield. For example, studies on other catalytic systems have used QM/MM (Quantum Mechanics/Molecular Mechanics) methods to investigate the detailed steps of covalent bond formation in an enzyme active site. nih.gov

Furthermore, computational methods can be used to study the reactivity of this compound itself. For example, the mechanism of its coordination to a metal ion can be investigated by calculating the binding energies and the activation barriers for ligand exchange reactions. The protonation of the nitrogen atoms can also be studied by calculating the pKa values of the conjugate acids, providing information on its acid-base properties.

Computational Insights into Structure-Property Relationships

A major goal of computational chemistry is to establish clear relationships between the structure of a molecule and its macroscopic properties. For this compound, this involves understanding how its chemical structure dictates its behavior in materials and biological systems.

One important area is the design of materials with specific optical or electronic properties. For instance, a computational study on bipyridine-based metal complexes has shown that the connectivity of the bipyridine ligand to the rest of the molecule significantly impacts the HOMO-LUMO gap and, consequently, the electrical conductance of the molecular junction. acs.org By analogy, modifying the substitution pattern on the bipyridine rings of this compound or changing the nature of the ketone group could be computationally screened to tune its electronic properties for applications in molecular electronics or as a photosensitizer.

In the solid state, the way molecules pack in a crystal lattice determines many of their properties. Computational studies can predict crystal packing and analyze the non-covalent interactions, such as C-H···π and π···π stacking, that govern the crystal structure. rsc.org These interactions are crucial for properties like mechanochromism, where mechanical stress induces a change in color. rsc.org Understanding the structure-property relationships for this compound can guide the design of new functional materials with desired characteristics.

Coordination Chemistry and Ligand Properties of 1 2,4 Bipyridin 5 Yl Ethanone

1-(2,4'-Bipyridin-5-yl)ethanone as a Ligand in Transition Metal Complexes

This compound serves as a versatile ligand for a variety of transition metals, a characteristic it shares with the broader family of 2,2'-bipyridine (B1663995) (bpy) ligands. wikipedia.orgosti.gov The defining feature of these ligands is the presence of two nitrogen atoms in the pyridine (B92270) rings, which act as excellent coordination sites for metal ions. wikipedia.org The coplanarity of the two pyridine rings in bipyridine ligands facilitates electron delocalization, a property that often imparts distinct optical and redox properties to their metal complexes. wikipedia.org The addition of an acetyl group at the 5-position of one of the pyridine rings in this compound introduces an additional potential coordination site through the carbonyl oxygen, allowing for more complex and potentially multifunctional coordination behavior. This structural nuance can influence the stability, reactivity, and electronic properties of the resulting metal complexes.

Design and Synthesis of Metal-1-(2,4'-Bipyridin-5-yl)ethanone Complexes

The synthesis of metal complexes incorporating this compound typically involves the reaction of a salt of the desired transition metal with the ligand in a suitable solvent. The synthesis strategy often mirrors those used for other bipyridine-based complexes. For instance, the self-assembly of ligands and metal ions is a common method for obtaining both homoleptic (containing only one type of ligand) and heteroleptic (containing more than one type of ligand) complexes. mdpi.com The design of these complexes can be tailored to achieve specific properties by carefully selecting the metal ion and any ancillary ligands. For example, the choice of metal can influence the geometry and the electronic and photophysical properties of the final complex. rsc.org

A general synthetic route can be exemplified by the preparation of other bipyridine complexes, where a metal halide precursor is reacted with the bipyridine ligand. For instance, the reduction of a thorium diiodide complex in the presence of 2,2'-bipyridine yields a thorium-bipyridyl metallocene. nih.gov Similarly, ruthenium carbonyl complexes containing bipyridine analogues have been synthesized, with the potential for controlling the formation of specific isomers. mdpi.com

Elucidation of Coordination Modes and Geometries of this compound Complexes

The coordination of this compound to a metal center can occur through various modes, primarily dictated by the bidentate chelation of the two pyridine nitrogen atoms. This results in the formation of a stable five-membered ring with the metal ion. wikipedia.org The acetyl group introduces the possibility of further coordination, potentially leading to tridentate or bridging behavior, although the bidentate mode is most common for bipyridine-type ligands.

The geometry of the resulting complexes is highly dependent on the coordination number of the metal ion and the steric and electronic properties of the ligands. For instance, with octahedral metal centers, tris-bipy complexes of the type [M(bipy)3]n+ are frequently observed, exhibiting a six-coordinate, octahedral geometry. wikipedia.org In the case of square-planar d8 metal ions like Pd(II) and Pt(II), various stoichiometries such as 1:1, 1:2, and 2:2 complexes can be formed. rsc.org The specific coordination geometry can be elucidated using techniques such as single-crystal X-ray diffraction, which provides precise information on bond lengths and angles within the complex. bham.ac.ukmdpi.com

Electronic, Photophysical, and Spectroscopic Characteristics of Metal-1-(2,4'-Bipyridin-5-yl)ethanone Complexes

The electronic properties of metal complexes containing this compound are significantly influenced by the nature of the metal-ligand interactions. Bipyridine complexes are well-known for their intense absorption bands in the visible spectrum, which are often attributed to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org The energy of these transitions, and thus the color of the complex, can be tuned by modifying the substituents on the bipyridine ligand.

The photophysical properties, such as luminescence, are also a key feature of many bipyridine complexes. For example, ruthenium(II) tris(bipyridine) is a renowned luminophore. wikipedia.org The introduction of the acetyl group in this compound can potentially alter the excited state properties of the resulting complexes. The photophysical characteristics of these complexes can be investigated using techniques like UV-Vis absorption and photoluminescence spectroscopy. mdpi.comresearchgate.net For instance, the emission spectra of copper(I) complexes with substituted bipyridine ligands have been shown to be dependent on the ligand environment, with heteroleptic complexes exhibiting red-shifted emission compared to their homoleptic counterparts. mdpi.com

Table 1: Spectroscopic Data for Representative Bipyridine Complexes

| Complex Type | Absorption (λmax, nm) | Emission (λem, nm) | Reference |

| Homoleptic Cu(I) bipyridine complex | 370 | 406 (in DCM) | mdpi.com |

| Heteroleptic Cu(I) bipyridine complex | 370 | 446 (in DCM) | mdpi.com |

| Platinum(II) bipyridine complexes | 310-383 | 390-419 | researchgate.net |

| Lanthanide-bipyridine N,N'-dioxide complexes | - | Sensitized luminescence of Eu3+, Tb3+, Sm3+, Dy3+ | nih.gov |

Electrochemical Behavior and Redox Properties of Metal-1-(2,4'-Bipyridin-5-yl)ethanone Systems

The electrochemical behavior of metal complexes with this compound is expected to be rich and tunable. Bipyridine ligands are known to be "redox non-innocent," meaning they can actively participate in redox reactions, existing in neutral, radical anionic, and dianionic forms. nih.gov This property allows for a wide range of accessible oxidation states in the corresponding metal complexes.

Cyclic voltammetry is a key technique used to study the redox properties of these systems. wikipedia.org For many tris(bipy) complexes, both metal-centered and ligand-centered electrochemical reactions are observed as reversible one-electron processes. wikipedia.org The reduction potentials can be influenced by the substituents on the bipyridine ring. For example, rhodium complexes with mono-substituted bipyridyl ligands exhibit redox behavior that is consistent with the inductive effects of the substituent groups. nih.govresearchgate.net The presence of the electron-withdrawing acetyl group in this compound is likely to make the complex more easily reduced compared to complexes with unsubstituted bipyridine.

Table 2: Redox Potentials of Selected Bipyridine Complexes

| Complex | Redox Process | Potential (V vs. Fc+/Fc) | Reference |

| [Cp*Rh(mnbpy)] | Third, chemically reversible reduction | -1.62 | nih.gov |

| {LnRuII}(μ-tpp){RuIILn} type complexes | Irreversible oxidation of thiomethyl fragment | ~1.08 - 1.22 | acs.org |

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Involving this compound

The directional and predictable coordination of bipyridine ligands makes them excellent building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The ability of this compound to act as a linker between metal centers can lead to the formation of extended one-, two-, or three-dimensional structures.

Reactivity and Chemical Transformations of 1 2,4 Bipyridin 5 Yl Ethanone

Functionalization and Derivatization Strategies on the Bipyridine Framework

The bipyridine unit of 1-(2,4'-Bipyridin-5-yl)ethanone is a versatile platform for a variety of functionalization and derivatization strategies, largely mirroring the well-established chemistry of 2,2'-bipyridine (B1663995) (bpy) and its analogues. These modifications are crucial for tuning the electronic and steric properties of the molecule, particularly for its applications in coordination chemistry and materials science.

Late-stage functionalization offers a modular approach to introduce new functional groups onto the bipyridine scaffold after its initial synthesis. rsc.orgrsc.org One such strategy involves the Staudinger reaction on phosphine-appended bipyridine ligands, allowing for the installation of a range of functionalized arenes. rsc.orgrsc.org While this has been demonstrated on a 6,6'-bis(diphenylphosphino)-2,2'-bipyridine iron complex, the principle of post-complexation modification is broadly applicable. rsc.org Other methods include the introduction of functional groups designed for covalent attachment to surfaces, such as silatranes for binding to metal oxides or alkenes/alkynes for attachment to silicon surfaces. acs.org

Regioselective functionalization allows for precise control over the position of new substituents. Established methods for 2,2'-bipyridine include mono-N-oxidation followed by cyanation to yield a carboxylic acid at the 6-position, or mono-N-methylation to introduce a bromo group at the 6-position, which can then be displaced by other nucleophiles. researchgate.net A variety of unsymmetrically substituted bipyridines can be synthesized using these techniques. researchgate.net Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, are powerful tools for introducing aryl, alkyl, or other groups onto the bipyridine framework. mdpi.com

The introduction of specific functional groups can impart unique properties. For example, functionalization with triarylboron moieties creates electron-accepting ligands, while triarylamine groups act as electron donors. acs.org These donor-π-acceptor systems can exhibit interesting photophysical and electrochemical properties. acs.org The incorporation of methyl groups, as weak electron-donating substituents, has been shown to alter the redox properties and MLCT band energies in related tungsten-bipyridine complexes. mdpi.com

Table 1: Selected Functionalization Strategies for Bipyridine Frameworks

| Strategy | Reagents/Method | Functional Group Introduced | Reference |

|---|---|---|---|

| Late-Stage Functionalization | Post-metalation Staudinger reaction with aryl azides | Iminophosphoranes with appended arenes | rsc.orgrsc.org |

| Surface Attachment | Synthesis with silatrane, alkene, or alkyne groups | Silatrane, alkene, alkyne | acs.org |

| Regioselective Carboxylation | i) Mono N-oxidation ii) Cyanation iii) Hydrolysis | 6-Carboxy | researchgate.net |

| Regioselective Bromination | i) Mono N-methylation ii) Conversion to 6-bromo | 6-Bromo | researchgate.net |

| Donor/Acceptor Functionalization | Sonogashira coupling with borane- or amine-functionalized alkynes | Triarylboron, Triarylamine | acs.org |

Reactions at the Ethanone (B97240) Moiety (e.g., condensation, reduction, oxidation)

The ethanone group (-COCH₃) is a key reactive site in this compound, susceptible to a range of transformations typical of aryl ketones, including condensation, reduction, and oxidation.

Condensation Reactions: The methyl group of the ethanone moiety is acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in condensation reactions with various electrophiles, most notably aldehydes. Base-catalyzed condensation of acetylpyridines with benzaldehydes (a reaction analogous to the Claisen-Schmidt condensation) is a well-documented route to chalcone (B49325) derivatives. rsc.orgrsc.org These reactions can also lead to more complex products. For instance, depending on the reaction conditions and stoichiometry, reactions between 2-acetylpyridine (B122185) and benzaldehydes have yielded 2:1 condensates (diketones) and 3:2 condensates (cyclohexanol derivatives). rsc.orgrsc.org Similarly, condensation between 2-acetylpyridine and 2-formylpyridine can result in a cascade of reactions including Michael addition and intramolecular aldol (B89426) condensation, leading to complex products like 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione and substituted cyclohexanols. ichem.mdichem.mdresearchgate.net

Reduction Reactions: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol or completely reduced to an ethyl group.

Reduction to Alcohol: The enantioselective reduction of the carbonyl group in 2-acetylpyridine is known to occur in biological systems, for example, in rat liver S-9 fractions, yielding the corresponding alcohol without the involvement of cytochrome P-450. nih.gov Chemically, asymmetric electrochemical reduction of 2- and 4-acetylpyridine (B144475) at a mercury electrode in the presence of chiral alkaloids like strychnine (B123637) can produce optically active pyridylethanols. acs.org

Reduction to Alkane: More vigorous reduction conditions can convert the ketone to an ethyl group. For example, 2-acetylpyridine can be reduced to 2-ethylpyridine. acs.org

Oxidation Reactions: While less commonly reported for this specific class of compounds, the ethanone moiety can potentially undergo oxidation reactions. For instance, haloform reactions could convert the acetyl group into a carboxylic acid. Other oxidative pathways could target the methyl group or the carbonyl carbon, depending on the chosen oxidant and reaction conditions.

Table 2: Reactions at the Ethanone Moiety of Acetylpyridine Analogues

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Condensation | Benzaldehydes, base catalyst | Chalcones, Diketones, Cyclohexanols | rsc.orgrsc.org |

| Condensation | 2-Formylpyridine, base catalyst | Pentanediones, Substituted Cyclohexanols | ichem.mdichem.md |

| Asymmetric Reduction | Electrochemical, Hg electrode, strychnine, pH ~4.5 | Chiral 1-(pyridyl)ethanol | acs.org |

| Reduction | Not specified | 1-(pyridyl)ethanol | nih.gov |

Transformations Involving the Pyridine (B92270) Rings

Beyond functionalization that leaves the aromatic core intact, the pyridine rings of the bipyridine framework can undergo transformations that alter their fundamental structure. One of the most significant transformations is ring-opening. In the context of rhenium(I) carbonyl complexes, coordinated 2,2'-bipyridine ligands have been shown to undergo a pyridine ring-opening mechanism under mild conditions. nih.govacs.orgacs.org This process is initiated by the deprotonation of an auxiliary ligand which then attacks the bipyridine ring, leading to dearomatization. Subsequent steps involving deprotonation of the dearomatized ring, ring contraction, and C-N bond cleavage result in the extrusion of the nitrogen atom from the ring. nih.govacs.org

The nitrogen atoms of the pyridine rings are also reactive sites. They can be N-oxidized or N-alkylated (e.g., N-methylation), which can be a key step in activating the ring for subsequent regioselective nucleophilic substitution, as mentioned in section 6.1. researchgate.net These modifications alter the electronic properties of the rings, making them more susceptible to attack.

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical properties of bipyridine-containing molecules are of significant interest due to their applications in photocatalysis, solar energy conversion, and molecular electronics. The reactivity of this compound is expected to be influenced by both the bipyridine core and the ethanone substituent.

Photochemical Reactivity: Bipyridine ligands are well-known chromophores. When incorporated into metal complexes, such as those of Ruthenium(II) or Osmium(II), they give rise to metal-to-ligand charge transfer (MLCT) transitions upon photoexcitation. nih.gov The excited states generated can be luminescent and participate in energy or electron transfer processes. The attachment of other photoactive units, like pyrene, to a bipyridine scaffold can lead to intramolecular charge transfer from the appended unit to the bipyridine upon excitation. rsc.org The ethanone group, with its n-π* and π-π* transitions, could also participate in the photophysics of the molecule, potentially providing alternative excitation or deactivation pathways. Insulating the π-conjugated system of a bipyridine ligand, for instance within a rotaxane structure, has been shown to enhance the photoproperties of its transition metal complexes. rsc.org

Electrochemical Reactivity: The bipyridine framework is redox-active. Bipyridine complexes typically undergo reversible one-electron reduction processes at negative potentials. rsc.org Spectroelectrochemical studies have confirmed that this reduction is ligand-based, forming a bipyridyl anion-radical species. rsc.orgmdpi.com The exact reduction potential is sensitive to the substituents on the bipyridine rings and the nature of the coordinated metal. mdpi.com For example, electron-donating methyl groups can shift reduction potentials. mdpi.com The ethanone group, being an electron-withdrawing group, would be expected to make the reduction of the bipyridine moiety easier (occur at less negative potentials) compared to unsubstituted bipyridine. The carbonyl group itself can also be electrochemically reduced. The electrochemical behavior is often studied using techniques like cyclic voltammetry, which can reveal the potentials of redox events and the stability of the generated species. mdpi.comchemrxiv.org In the context of catalysis, the electrochemical reduction of manganese-bipyridine complexes immobilized on carbon nanotubes has been studied for CO₂ reduction, with techniques like thin-film infrared spectroelectrochemistry used to identify key catalytic intermediates. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-Bipyridine (bpy) |

| 6,6'-bis(diphenylphosphino)-2,2'-bipyridine |

| 6-Carboxy-2,2'-bipyridine |

| 6-Bromo-2,2'-bipyridine |

| 2-Acetylpyridine |

| 2-Formylpyridine |

| 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione |

| 1-(pyridyl)ethanol |

| 2-Ethylpyridine |

| Rhenium(I) carbonyl complexes |

| Ruthenium(II) complexes |

| Osmium(II) complexes |

| Pyrene |

| Manganese-bipyridine complexes |

| 1,10-Phenanthroline (phen) |

| Chalcone |

| Silatrane |

| Triarylboron |

| Triarylamine |

| 4,4′-di(naphthalen-1-yl)-2,2′-bipyridine (nap-bpy) |

| 4,4′-di(pyren-1-yl)-2,2′-bipyridine (pyr-bpy) |

| 4,4′-dimethyl-2,2′-bipyridine (4Mebpy) |

| 5,5′-dimethyl-2,2′-bipyridine (5Mebpy) |

| Strychnine |

Applications in Catalysis and Materials Science

1-(2,4'-Bipyridin-5-yl)ethanone in Transition Metal Catalysis

The bipyridine scaffold is a well-established ligand in transition metal catalysis due to its strong chelating ability with various metal centers. wikipedia.org This interaction is foundational to the development of catalysts for a wide array of chemical transformations. However, specific studies detailing the role of this compound as a ligand in transition metal-catalyzed reactions are not present in the current body of scientific literature. General synthetic routes for bipyridine derivatives often involve cross-coupling reactions like Suzuki, Stille, and Negishi couplings. mdpi.com

Development of Novel Asymmetric Catalysts Utilizing this compound Derivatives

The development of chiral catalysts for asymmetric synthesis is a significant area of research, with bipyridine derivatives often serving as the chiral ligands. rsc.orgresearchgate.net These reactions are crucial for producing enantiomerically pure compounds, which are vital in the pharmaceutical industry. mdpi.com Despite the potential for the acetyl group on this compound to be chemically modified to create chiral derivatives, there is no specific research available on the synthesis or application of such derivatives in asymmetric catalysis.

Homogeneous Catalytic Systems Featuring this compound Ligands

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often employs soluble metal complexes with bipyridine ligands. mdpi.comkuleuven.be These systems are known for their high activity and selectivity. There are currently no published studies that specifically utilize this compound within a homogeneous catalytic system.

Heterogeneous Catalytic Applications of this compound

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. Bipyridine-functionalized materials, such as those based on organosilica nanotubes or metal-organic frameworks (MOFs), have been developed for this purpose. nih.govnih.gov However, the incorporation and application of this compound into such heterogeneous systems have not been reported.

Specific Catalytic Transformations (e.g., Hydroboration, Cross-Coupling Reactions)

Bipyridine ligands are instrumental in various specific catalytic reactions. For instance, they are used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds and in hydroboration reactions. mdpi.comrsc.org There is no evidence in the scientific literature of this compound or its derivatives being used as ligands in these specific transformations.

Integration of this compound into Advanced Functional Materials

The unique photophysical properties of transition metal complexes with bipyridine ligands make them suitable for various functional materials. rsc.org These properties are often due to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org

Development of Light-Emitting Materials and Devices (e.g., OLEDs, Photosensitizers)

Bipyridine-containing compounds are frequently investigated for their potential in organic light-emitting diodes (OLEDs) and as photosensitizers. Their function in OLEDs can be as electron-transport materials or as part of the emissive complex itself. While there is extensive research on bipyridine derivatives in this field, no studies specifically report on the synthesis or integration of this compound into light-emitting materials or devices.

Application in Chemical Sensors and Electrochemical Devices

The bipyridine framework is a well-established ligand in the construction of chemical sensors and electrochemical devices due to its ability to form stable complexes with a variety of metal ions. The resulting metal complexes often exhibit unique photophysical and electrochemical properties that can be exploited for sensing applications.

The presence of the acetyl group in this compound offers a strategic point for further functionalization, allowing for the attachment of this ligand to surfaces or other molecules. This versatility is crucial for the development of highly specific and sensitive sensors. For instance, bipyridine derivatives have been successfully employed in fluorescent sensors for the detection of metal ions such as Cu²⁺. rsc.org A pyrene-appended bipyridine hydrazone ligand, for example, demonstrated a "turn-on" fluorescent response upon binding to copper ions, making it suitable for bioimaging applications. rsc.org It is conceivable that this compound could be similarly modified to create selective chemosensors.

In the domain of electrochemical devices, bipyridinium derivatives, often referred to as viologens, are known for their reversible redox behavior, which is fundamental to their use in electrochromic displays and as electron mediators. The electrochemical properties of bipyridinium compounds can be finely tuned by altering the substituents on the pyridine (B92270) rings. The study of the electrochemical behavior of N-methyl-N'-carboxydecyl-4,4'-bipyridinium on gold electrodes has shown that the interfacial structure significantly influences the electrochemical activity. nih.gov While direct electrochemical data for this compound is not extensively documented, the principles governing related compounds suggest its potential utility in developing novel electrochemical systems. The acetyl group could influence the electron density of the bipyridine system, thereby modulating its redox potentials.

| Potential Application | Sensing/Detection Principle | Relevant Findings for Related Bipyridine Compounds |

| Fluorescent Metal Ion Sensor | Formation of a metal complex leading to a change in fluorescence intensity (e.g., "turn-on" or "turn-off" response). | Pyrene-appended bipyridine hydrazone acts as a selective turn-on sensor for Cu²⁺ in aqueous media and living cells. rsc.org |

| Electrochemical Sensor | Change in electrochemical signal (e.g., current, potential) upon analyte binding to a bipyridine-functionalized electrode. | The interfacial structure of bipyridinium derivatives on electrode surfaces significantly affects their electrochemical reduction activity. nih.gov |

| Electrochromic Device Component | Reversible color change upon electrochemical reduction and oxidation of the bipyridine moiety. | Bipyridinium-based coordination polymers exhibit photochromic and photomagnetic properties. |

Synthesis of Advanced Polymeric Materials and Supramolecular Architectures

The bifunctional nature of this compound, possessing both a chelating bipyridine unit and a reactive acetyl group, makes it a valuable monomer for the synthesis of advanced polymeric materials and intricate supramolecular architectures.

Bipyridine-containing polymers have been synthesized for a variety of applications, including as bifunctional materials that combine properties like luminescence and charge transport. For example, a bifunctional polymer incorporating tris(bipyridyl)ruthenium(II) as a dye and triphenylamine (B166846) units as charge transport moieties has been successfully synthesized. acs.org The synthesis involved creating a macroligand from a bipyridine derivative, followed by polymerization and metallation. acs.org The acetyl group of this compound could serve as a reactive site for polymerization reactions, such as aldol (B89426) condensation, to form conjugated polymers with interesting optoelectronic properties.

Supramolecular chemistry heavily relies on non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, to construct large, well-defined assemblies. nih.gov Bipyridines are exceptional building blocks in this field due to their predictable coordination behavior with metal ions. The functionalization of 4,4'-bipyridines with alkyl chains has been shown to influence the formation of 2D self-assembled patterns on surfaces. acs.org The acetyl group on this compound can participate in hydrogen bonding, either as an acceptor or, after enolization, as a donor, adding another layer of control in the design of supramolecular structures. The combination of metal coordination through the bipyridine nitrogens and hydrogen bonding via the acetyl group could lead to the formation of complex and functional multi-dimensional networks.

| Material Type | Synthetic Strategy | Key Features of Resulting Materials (based on related compounds) |

| Advanced Polymeric Materials | Polymerization via the acetyl group (e.g., aldol condensation) or using the bipyridine as a core for polymer growth. | Bifunctional polymers with combined optical and charge-transport properties. acs.org |

| Supramolecular Architectures | Self-assembly through metal-ligand coordination and hydrogen bonding involving the acetyl group. | Formation of 2D and 3D networks, including metallo-organic frameworks (MOFs) and hydrogen-bonded nanotubes. nih.govacs.org |

Molecular Interaction Studies and Binding Mechanisms

Role of Non-Covalent Interactions in Supramolecular Chemistry:This section was planned to discuss the crucial role of non-covalent forces in the structure and assembly of 1-(2,4'-bipyridin-5-yl)ethanone. This would include an analysis of hydrogen bonding patterns and π-π stacking interactions, which are fundamental to the formation of its potential supramolecular architectures.hhu.demdpi.comnih.gov

Unfortunately, the absence of specific experimental or computational data for this compound in the public domain prevents a detailed and scientifically accurate discussion on these topics. While studies on other bipyridine derivatives are plentiful, the strict focus on the title compound cannot be fulfilled based on current scientific records. nih.govmdpi.com The synthesis and basic characterization of related bipyridine derivatives have been reported, but in-depth interaction studies remain a niche for future research. nih.govmdpi.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Paradigms for 1-(2,4'-Bipyridin-5-yl)ethanone Analogues

Future research will likely focus on developing more efficient and versatile synthetic routes to access a wide array of this compound analogues. While traditional cross-coupling methods have been the cornerstone of bipyridine synthesis, emerging strategies promise greater control and diversity. mdpi.com

Key areas for exploration include:

Advanced Cross-Coupling Reactions: Building upon established methods like Suzuki, Stille, and Negishi couplings, researchers are expected to develop catalysts that are more tolerant of functional groups and operate under milder conditions. mdpi.comresearchgate.net This will facilitate the introduction of a diverse range of substituents onto the bipyridine scaffold, allowing for fine-tuning of its electronic and steric properties.

C-H Bond Activation: Direct C-H activation is a promising, atom-economical strategy for functionalizing pyridine (B92270) rings. mdpi.compreprints.org Future work could establish protocols for the selective C-H functionalization of the this compound core, providing a more direct route to complex analogues without the need for pre-functionalized starting materials.

Modification of the Acetyl Group: The ketone moiety is a prime site for derivatization. Future synthetic work will likely involve its conversion into other functional groups such as oximes, imines, or alcohols, or its use as a handle for constructing more elaborate molecular architectures. nih.gov

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Suzuki Coupling | High tolerance of functional groups, commercial availability of boronic acids. mdpi.com | Stability of some pyridylboronic acid derivatives can be poor. mdpi.com |

| Stille Coupling | Useful for creating various bipyridine isomers. mdpi.compreprints.org | High toxicity of organotin reactants is a significant drawback. mdpi.compreprints.org |

| Negishi Coupling | An effective alternative to Stille coupling, with high catalyst stability. mdpi.com | Requires preparation of organozinc reagents. |

| C-H Activation | High atom economy, environmentally friendly, avoids pre-functionalization. mdpi.compreprints.org | Achieving high regioselectivity can be difficult. |

Application of Advanced Characterization Techniques for Deeper Understanding

A comprehensive understanding of the structure-property relationships in this compound and its derivatives is crucial for their rational design and application. Advanced characterization techniques will play a pivotal role in this endeavor.

Spectroscopic and Electrochemical Analysis: Techniques like UV-vis absorption spectroscopy and cyclic voltammetry will be essential for probing the electronic structure and redox properties of new analogues and their metal complexes. mdpi.com Investigating how different substituents influence the HOMO-LUMO gap and electron transfer processes is key for applications in optoelectronics and catalysis.

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, revealing bond lengths, angles, and intermolecular interactions in the solid state. nih.gov For metal complexes, it elucidates the coordination geometry, which is fundamental to understanding catalytic activity and material properties. mdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for predicting molecular geometries, electronic properties, and spectroscopic signatures. nih.govnih.gov Future studies will likely use DFT to screen potential synthetic targets and to gain deeper insight into reaction mechanisms and excited-state dynamics of this compound-based systems.

Innovations in Catalysis and Materials Science Based on the this compound Scaffold

The bipyridine motif is a privileged ligand in coordination chemistry, and the this compound scaffold is a promising building block for next-generation catalysts and materials. mdpi.com

Homogeneous Catalysis: As a ligand, this compound can be used to create transition-metal complexes for a variety of catalytic transformations. A particularly promising area is the electrocatalytic or photocatalytic reduction of carbon dioxide (CO₂), where rhenium-bipyridine complexes have shown significant activity. nih.govmdpi.com The electronic properties of the catalyst can be tuned by modifying the bipyridine backbone or the acetyl group.

Heterogeneous Catalysis: The ketone functionality could be used to immobilize catalytic complexes onto solid supports, facilitating catalyst separation and recycling. This is a key step towards developing more sustainable chemical processes.

Metal-Organic Frameworks (MOFs): Bipyridinium derivatives are effective building blocks for functional MOFs. nih.gov The specific geometry of this compound could be exploited to construct novel frameworks with tailored pore sizes and functionalities for applications in gas storage, separation, and sensing. nih.gov

Investigations into Self-Assembly and Nanoscale Architectures

Coordination-driven self-assembly is a powerful strategy for constructing complex, functional supramolecular structures from simple molecular components. researchgate.net Bipyridine-based ligands are frequently employed in this approach to create architectures like metallacycles and coordination polymers. researchgate.netresearchgate.net

The this compound scaffold offers unique possibilities in this field. The defined angles of the 2,4'-bipyridine (B1205877) unit can direct the formation of specific, predictable geometries upon coordination to metal ions. Furthermore, the acetyl group can engage in non-covalent interactions, such as hydrogen bonding, or be functionalized to introduce other recognition motifs, providing an additional layer of control over the self-assembly process. nih.gov This could lead to the creation of novel molecular rectangles, cages, and other nanoscale architectures with potential applications in molecular recognition and encapsulation. researchgate.net

Interdisciplinary Research Endeavors Involving this compound (e.g., optoelectronics, environmental remediation)

The versatility of the this compound structure makes it a candidate for research at the interface of chemistry, physics, and biology.

Optoelectronics: Ruthenium(II) tris(bipyridine) complexes are renowned for their photoluminescent and electrochemical properties, which are exploited in sensors and electrochemiluminescence (ECL) applications. acs.orgcanada.ca By incorporating this compound as a ligand, it may be possible to develop new luminophores with tuned emission wavelengths, quantum yields, and redox potentials for advanced optical and electronic devices. nih.govcanada.ca

Environmental Remediation: The development of catalysts for CO₂ reduction is a critical area of environmental research. nih.govmdpi.com As mentioned, complexes derived from this compound could contribute to this field. Additionally, MOFs built from this scaffold could be designed for the selective adsorption and removal of pollutants from water or air. nih.gov There is also potential for developing materials that can aid in the phytoremediation of certain environmental contaminants. wikipedia.org

| Research Area | Potential Role of this compound Scaffold |

| Optoelectronics | As a tunable ligand in luminescent metal complexes for sensors and light-emitting applications. acs.orgcanada.ca |

| CO₂ Reduction | Forms the core of electro- and photocatalysts for converting CO₂ into chemical fuels. nih.govmdpi.com |

| Functional MOFs | Acts as a structural linker to create porous materials for gas storage and separation. nih.gov |

| Supramolecular Chemistry | Serves as a building block for self-assembled nanoscale architectures like cages and metallacycles. researchgate.net |

| Pollutant Adsorption | Can be incorporated into porous polymers or MOFs designed for environmental remediation. nih.gov |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks by comparing with analogous bipyridine systems. The acetyl group (C=O) typically resonates at δ 195–205 ppm in ¹³C NMR, while pyridinic protons appear as doublets in δ 7.5–9.0 ppm .

- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to enhance diffraction. Refinement software (e.g., SHELX) resolves bond angles and torsional strain, confirming bipyridinyl spatial arrangement .

What advanced catalytic applications does this compound exhibit in cross-coupling reactions, and what mechanistic studies support these observations?

Advanced Research Focus

This compound acts as a ligand precursor in palladacycle catalysts for Suzuki-Miyaura couplings. Mechanistic studies involve:

- Kinetic profiling : Monitor aryl halide conversion rates via GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- DFT calculations : Analyze electron density distribution to predict regioselectivity in C–C bond formation. The bipyridinyl moiety stabilizes Pd(0) intermediates via π-backbonding .

- In-situ XAFS : Track Pd oxidation states during catalysis to confirm active species.

How should researchers address discrepancies in reported infrared (IR) spectral data for this compound across different studies?

Advanced Research Focus

Contradictions in IR peaks (e.g., C=O stretching frequencies) arise from solvent effects or instrumental resolution. Mitigation strategies:

- Standardize conditions : Use KBr pellets for solid-state IR and specify solvent polarity (e.g., CCl₄ vs. DMSO) .

- Cross-validate with computational IR : Employ Gaussian or ORCA software to simulate spectra at B3LYP/6-31G* level, comparing experimental vs. theoretical bands .

- Report full instrumental parameters : Include resolution (e.g., 4 cm⁻¹) and detector type to ensure reproducibility .

What computational chemistry approaches are recommended for predicting the reactivity and electronic properties of this compound in ligand design?

Q. Advanced Research Focus

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., via Gaussian) to assess nucleophilic/electrophilic sites. Lower gaps (<5 eV) suggest higher reactivity .

- Molecular docking : Screen ligand-protein interactions using AutoDock Vina to evaluate binding affinity in medicinal chemistry contexts .

- Charge density maps : Use Multiwfn to visualize electron-withdrawing/donating effects of the bipyridinyl and acetyl groups .

How can researchers resolve contradictions in mass spectrometry (MS) data for this compound derivatives?

Advanced Research Focus

Discrepancies in fragmentation patterns often stem from ionization techniques:

- EI-MS vs. ESI-MS : Electron ionization (EI) produces more fragments, while electrospray ionization (ESI) preserves molecular ions. Compare both to identify base peaks .

- High-resolution MS (HRMS) : Use Orbitrap or TOF analyzers to confirm exact masses (e.g., m/z 215.0946 for [M+H]⁺) and distinguish isotopic clusters .

- Meta-analysis : Compile fragmentation data from NIST databases and cross-reference with synthetic intermediates .

What are the best practices for analyzing the stability of this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

- Accelerated stability studies : Incubate samples at 40–60°C and pH 1–13 for 48–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Arrhenius modeling : Calculate activation energy (Eₐ) for decomposition to predict shelf life at 25°C .

- Solid-state stability : Perform TGA-DSC to identify melting points and phase transitions that affect crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.